

Vepdegestrant Outperforms Fulvestrant in ESR1 Mutant Breast Cancer Models: A Comparative Analysis

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Compound of Interest		
Compound Name:	ER degrader 2	
Cat. No.:	B12406500	Get Quote

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New Haven, CT & New York, NY - Vepdegestrant (ARV-471), an investigational oral PROteolysis Targeting Chimera (PROTAC) estrogen receptor (ER) degrader, has demonstrated superior efficacy over the current standard-of-care, fulvestrant, in preclinical and clinical models of estrogen receptor-positive (ER+), HER2-negative breast cancer harboring ESR1 mutations. This guide provides a detailed comparison of vepdegestrant and fulvestrant, summarizing key experimental data and outlining the methodologies employed in recent pivotal studies.

Executive Summary

Acquired mutations in the estrogen receptor gene (ESR1) are a common mechanism of resistance to endocrine therapies in ER+ metastatic breast cancer. These mutations lead to constitutive, ligand-independent activation of the estrogen receptor, driving tumor growth. Vepdegestrant, a novel PROTAC degrader, offers a distinct mechanism of action by hijacking the cell's ubiquitin-proteasome system to specifically target and eliminate the estrogen receptor. Data from preclinical studies and the Phase III VERITAC-2 clinical trial highlight vepdegestrant's potential as a more effective therapeutic option for this patient population.

Mechanism of Action: A Tale of Two Degraders



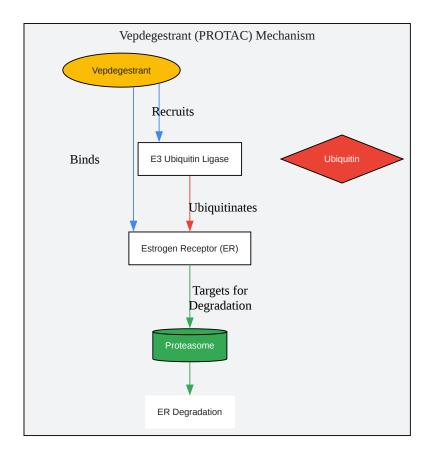


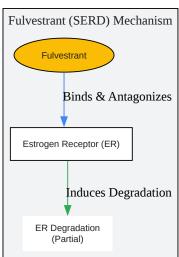


Fulvestrant is a selective estrogen receptor degrader (SERD) that binds to the ER, inducing a conformational change that leads to its degradation. However, its efficacy can be limited, and resistance, particularly through ESR1 mutations, can develop.[1][2]

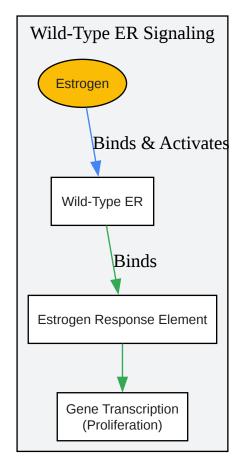
Vepdegestrant, on the other hand, is a heterobifunctional molecule that simultaneously binds to the estrogen receptor and an E3 ubiquitin ligase.[3][4] This proximity induces the ubiquitination and subsequent degradation of the ER by the proteasome, offering a more direct and efficient elimination of the target protein.[3]

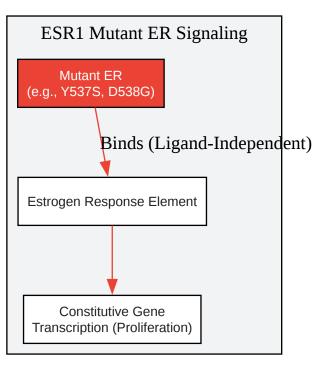




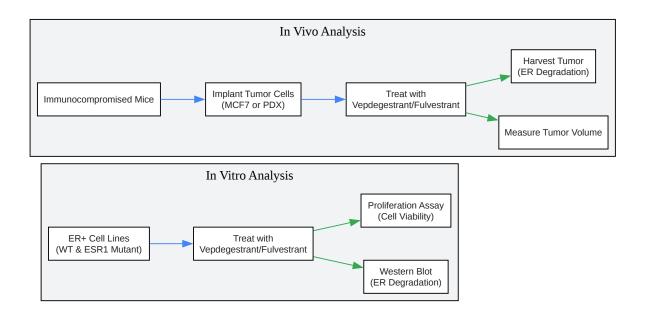












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